molecular formula C11H24O4 B562206 2-Hydroxypropyl octanoate CAS No. 31565-12-5

2-Hydroxypropyl octanoate

Cat. No.: B562206
CAS No.: 31565-12-5
M. Wt: 220.31 g/mol
InChI Key: FSVSNKCOMJVGLM-UHFFFAOYSA-N
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Description

2-Hydroxypropyl octanoate is a chemical compound with the molecular formula C11H22O3 . It has an average mass of 202.291 Da and a monoisotopic mass of 202.156891 Da . It belongs to the class of organic compounds known as fatty acid esters .


Molecular Structure Analysis

This compound contains a total of 35 bonds, including 13 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 298.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 62.5±6.0 kJ/mol and a flash point of 117.3±12.6 °C . The compound has a molar refractivity of 56.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 211.5±3.0 cm3 .

Scientific Research Applications

  • Polymer Science : 2-Hydroxypropyl octanoate is used in synthesizing star-shaped poly(ε-caprolactone) with a polyhedral oligomeric silsesquioxane core. This technique enhances the melting temperatures and crystallization kinetics of the polymers, making them suitable for applications requiring materials with specific thermal properties and crystallization behaviors (Liu, Yang, Zhang, & Zheng, 2006).

  • Environmental Applications : In environmental pollution studies, Hydroxypropyl-beta-cyclodextrin, a derivative, is used as a non-exhaustive extractant for organochlorine pesticides and polychlorinated biphenyls in soil. This method is significant for assessing the bioavailability and long-term environmental impact of these pollutants (Wong & Bidleman, 2010).

  • Medical Research : In medical research, 2-Octyl-Cyanoacrylate, a related compound, is studied for its potential in improving the healing of ischemic colon anastomosis. This research is crucial for developing better surgical adhesives and techniques in gastrointestinal surgeries (Irkorucu et al., 2009).

  • Biofuel Production : In the context of renewable energy, catalytic cracking of octanoic acid is explored to convert triglycerides to hydrocarbons, potentially leading to new processes and products for the lubricant and detergent sectors, and contributing to the development of biofuels (Billaud, Tran Minh, Lozano, & Pioch, 2001).

  • Biotechnology : The compound finds applications in biotechnology, such as in the immobilization of enzymes on biphasic membranes for esterification reactions. This is significant for industrial processes where specific enzymatic reactions are required (Pujari, Vaidya, Bagalkote, Ponrathnam, & Nene, 2006).

  • Pharmaceutical Research : In pharmaceutical research, it plays a role in the optical resolution of racemic compounds, which is crucial for the production of enantiomerically pure pharmaceuticals (Sakaki & Itoh, 2003).

  • Nanotechnology : It is used as a template in the fabrication of hollow spherical copper sulfide nanoparticle assemblies, demonstrating its utility in the synthesis of nanostructured materials (Xu, Xu, Geng, Li, & Zhu, 2006).

  • Thermal and Sorption Studies : The thermal and sorption properties of poly-3-hydroxy octanoate are studied using photothermal methods, contributing to the development of new biocompatible and biodegradable materials (Gonçalves et al., 2001).

  • Herbicidal Applications : It is studied in the context of herbicidal ionic liquids, highlighting its potential in the development of environmentally friendly herbicides (Niemczak et al., 2019).

  • Cognitive Function Research : Medium-Chain Fatty Acids, including compounds similar to this compound, are investigated for their potential to improve cognitive function in diabetic patients, opening avenues for nutritional interventions in diabetes management (Page et al., 2009).

Mechanism of Action

Target of Action

2-Hydroxypropyl octanoate is a fatty acid ester . Fatty acid esters are known to interact with various targets in the body, including enzymes, receptors, and transport proteins.

Mode of Action

They can also be incorporated into cell membranes, affecting their fluidity and permeability .

Biochemical Pathways

Fatty acid esters can participate in various biochemical processes, including lipid metabolism and signal transduction .

Pharmacokinetics

Fatty acid esters are generally lipophilic, which can influence their absorption and distribution in the body .

Result of Action

Fatty acid esters can affect cell function by altering membrane properties or modulating signal transduction pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other lipids can affect the absorption and distribution of this compound. Additionally, factors such as pH and temperature can influence its stability and efficacy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxypropyl octanoate can be achieved through esterification reaction between 2-hydroxypropanol and octanoic acid.", "Starting Materials": [ "2-hydroxypropanol", "octanoic acid", "sulfuric acid", "dichloromethane", "sodium bicarbonate", "anhydrous sodium sulfate" ], "Reaction": [ "To a round bottom flask, add 2-hydroxypropanol and octanoic acid in a molar ratio of 1:1.", "Add a catalytic amount of sulfuric acid to the flask and stir the mixture.", "Heat the mixture to 80-90°C and continue stirring for 2-3 hours.", "After the reaction is complete, allow the mixture to cool to room temperature.", "Add dichloromethane to the mixture and separate the organic layer.", "Wash the organic layer with sodium bicarbonate solution and then with distilled water.", "Dry the organic layer with anhydrous sodium sulfate and filter the solution.", "Evaporate the solvent under reduced pressure to obtain 2-Hydroxypropyl octanoate as a colorless liquid." ] }

CAS No.

31565-12-5

Molecular Formula

C11H24O4

Molecular Weight

220.31 g/mol

IUPAC Name

octanoic acid;propane-1,2-diol

InChI

InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3

InChI Key

FSVSNKCOMJVGLM-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCC(C)O

Canonical SMILES

CCCCCCCC(=O)O.CC(CO)O

Synonyms

PROPYLENE GLYCOL CAPRYLATE; Octanoic acid, monoester with 1,2-propanediol; PROPYLENEGLYCOLMONOCAPRYLATE; CAPRYOL90; Propylene Glycol Monocaprylate Type I (1 g); Propylene Glycol Monocaprylate Type II (1 g)

Origin of Product

United States

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